Cas no 1286768-66-8 ((R)-3-(tert-Butyl)morpholine)

(R)-3-(tert-Butyl)morpholine is a chiral morpholine derivative featuring a tert-butyl substituent at the 3-position. This compound is valued for its stereochemical purity, making it a useful intermediate in asymmetric synthesis and pharmaceutical applications. The rigid morpholine scaffold, combined with the steric influence of the tert-butyl group, enhances its utility in the design of ligands and catalysts for enantioselective reactions. Its well-defined chirality ensures precise control over stereochemical outcomes in synthetic pathways. The compound is typically supplied in high chemical and optical purity, meeting stringent requirements for research and industrial use in medicinal chemistry and fine chemical synthesis.
(R)-3-(tert-Butyl)morpholine structure
(R)-3-(tert-Butyl)morpholine structure
商品名:(R)-3-(tert-Butyl)morpholine
CAS番号:1286768-66-8
MF:C8H17NO
メガワット:143.22668
MDL:MFCD21340270
CID:1029167
PubChem ID:53338725

(R)-3-(tert-Butyl)morpholine 化学的及び物理的性質

名前と識別子

    • (R)-3-(tert-Butyl)morpholine
    • (3R)-3-tert-butylmorpholine
    • CS-0444150
    • SCHEMBL19223431
    • Morpholine, 3-(1,1-dimethylethyl)-, (3R)-
    • 1286768-66-8
    • DTXSID30693469
    • EN300-6953168
    • DB-023233
    • MDL: MFCD21340270
    • インチ: InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
    • InChIKey: YGBCOMFKPPSDAN-ZETCQYMHSA-N
    • ほほえんだ: CC(C)(C)[C@@H]1COCCN1

計算された属性

  • せいみつぶんしりょう: 143.131014166g/mol
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 106
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • 密度みつど: 0.896±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 189.0±15.0 ºC (760 Torr),
  • フラッシュポイント: 71.7±9.8 ºC,
  • ようかいど: 溶出度(40 g/l)(25ºC)、

(R)-3-(tert-Butyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM163481-1g
(R)-3-(tert-butyl)morpholine
1286768-66-8 97%
1g
$835 2024-08-02
Alichem
A449036630-1g
(R)-3-(tert-Butyl)morpholine
1286768-66-8 97%
1g
711.04 USD 2021-06-15
Enamine
EN300-6953168-5.0g
(3R)-3-tert-butylmorpholine
1286768-66-8 95.0%
5.0g
$2152.0 2025-03-12
Enamine
EN300-6953168-0.5g
(3R)-3-tert-butylmorpholine
1286768-66-8 95.0%
0.5g
$579.0 2025-03-12
Enamine
EN300-6953168-0.1g
(3R)-3-tert-butylmorpholine
1286768-66-8 95.0%
0.1g
$257.0 2025-03-12
Aaron
AR000YZX-10g
Morpholine, 3-(1,1-dimethylethyl)-, (3R)-
1286768-66-8 95%
10g
$4413.00 2023-12-16
Aaron
AR000YZX-500mg
Morpholine, 3-(1,1-dimethylethyl)-, (3R)-
1286768-66-8 95%
500mg
$822.00 2025-02-13
Aaron
AR000YZX-100mg
Morpholine, 3-(1,1-dimethylethyl)-, (3R)-
1286768-66-8 95%
100mg
$379.00 2025-02-13
1PlusChem
1P000YRL-100mg
Morpholine, 3-(1,1-dimethylethyl)-, (3R)-
1286768-66-8 97%
100mg
$212.00 2023-12-25
Aaron
AR000YZX-50mg
Morpholine, 3-(1,1-dimethylethyl)-, (3R)-
1286768-66-8 95%
50mg
$265.00 2025-02-13

(R)-3-(tert-Butyl)morpholine 関連文献

(R)-3-(tert-Butyl)morpholineに関する追加情報

Research Brief on (R)-3-(tert-Butyl)morpholine (CAS: 1286768-66-8) in Chemical Biology and Pharmaceutical Applications

The compound (R)-3-(tert-Butyl)morpholine (CAS: 1286768-66-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral morpholine derivative serves as a critical building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its role as a key intermediate in the synthesis of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders.

One of the most notable applications of (R)-3-(tert-Butyl)morpholine is its incorporation into the structure of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the optimization of PI3K/mTOR dual inhibitors, where the tert-butyl group was found to enhance binding affinity and selectivity. The chiral center at the 3-position of the morpholine ring was shown to be crucial for maintaining the desired pharmacological activity, with the (R)-enantiomer exhibiting superior potency compared to its (S)-counterpart.

Recent synthetic methodologies have focused on improving the efficiency of (R)-3-(tert-Butyl)morpholine production. A breakthrough asymmetric synthesis approach, reported in Organic Letters (2024), achieved >99% enantiomeric excess using a novel chiral auxiliary strategy. This advancement addresses previous challenges in obtaining high-purity (R)-enantiomer, which is essential for pharmaceutical applications where stereochemical purity directly impacts drug efficacy and safety profiles.

In drug discovery programs, (R)-3-(tert-Butyl)morpholine has emerged as a privileged scaffold for CNS-targeting compounds. Its balanced lipophilicity (calculated logP of 1.2) and molecular weight (157.25 g/mol) make it particularly suitable for blood-brain barrier penetration. Several pharmaceutical companies have incorporated this moiety into their lead compounds for Alzheimer's disease and Parkinson's disease treatments, with preclinical data showing improved pharmacokinetic properties compared to earlier morpholine derivatives.

The safety profile of (R)-3-(tert-Butyl)morpholine has been extensively evaluated in recent toxicological studies. A comprehensive assessment published in Chemical Research in Toxicology (2023) reported favorable in vitro and in vivo safety parameters, with no significant genotoxicity or hepatotoxicity observed at therapeutic concentrations. These findings support its continued use as a building block in pharmaceutical development and suggest potential for direct therapeutic applications in certain contexts.

Looking forward, researchers are exploring novel derivatives of (R)-3-(tert-Butyl)morpholine with modified substitution patterns to further optimize drug-like properties. Computational modeling studies predict that strategic modifications to the tert-butyl group could yield compounds with enhanced target engagement while maintaining favorable ADME characteristics. These developments position (R)-3-(tert-Butyl)morpholine as a versatile and valuable tool in modern medicinal chemistry, with potential applications extending beyond its current uses in kinase inhibitor development.

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